molecular formula C6H3Cl2NO2 B066138 2,3-Dichloroisonicotinic acid CAS No. 184416-84-0

2,3-Dichloroisonicotinic acid

Cat. No.: B066138
CAS No.: 184416-84-0
M. Wt: 192 g/mol
InChI Key: VGKZZKKTZKRCPA-UHFFFAOYSA-N
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Description

2,3-Dichloroisonicotinic acid (IUPAC name: 2,3-dichloropyridine-4-carboxylic acid) is a chlorinated derivative of isonicotinic acid. Its molecular formula is C₆H₃Cl₂NO₂, with a molecular weight of 192.00 g/mol . The compound is characterized by two chlorine atoms at the 2- and 3-positions of the pyridine ring and a carboxylic acid group at the 4-position. Key physical properties include a melting point of 203–207°C and a purity of ≥97% in its commercially available form . Structurally, it differs from the more widely studied 2,6-dichloroisonicotinic acid (INA) in the placement of chlorine substituents, which significantly impacts its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Amino or thiol derivatives of isonicotinic acid.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Dechlorinated isonicotinic acid derivatives.

Mechanism of Action

The mechanism by which 2,3-Dichloroisonicotinic acid exerts its effects, particularly in plants, involves the activation of defense pathways. The compound mimics pathogen attack, leading to the induction of systemic acquired resistance. This process involves the accumulation of signaling molecules such as salicylic acid, which in turn activates defense-related genes and enhances the plant’s immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

2,3-Dichloroisonicotinic acid belongs to a family of chlorinated pyridine carboxylic acids. Below is a detailed comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity/Applications
This compound C₆H₃Cl₂NO₂ 192.00 203–207 2-Cl, 3-Cl, 4-COOH Limited data; potential SAR inducer*
2,6-Dichloroisonicotinic acid (INA) C₆H₃Cl₂NO₂ 192.00 209–212 2-Cl, 6-Cl, 4-COOH Potent systemic acquired resistance (SAR) inducer in plants
Nicotinic acid C₆H₅NO₂ 123.11 236–239 3-COOH Vitamin B3; weak SAR inducer
Isonicotinic acid C₆H₅NO₂ 123.11 310–312 4-COOH Antibacterial agent; minimal SAR activity
2,3,5-Trichloroisonicotinic acid C₆H₂Cl₃NO₂ 226.45 N/A 2-Cl, 3-Cl, 5-Cl, 4-COOH Higher chlorination may enhance stability; activity under study

*Note: SAR = Systemic Acquired Resistance.

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but forms clear solutions in methanol . In contrast, 2,6-INA derivatives (e.g., methyl esters) exhibit improved solubility and bioavailability .
  • Synthetic Modifications : Hydrolysis of 2,6-INA yields intermediates for agrochemicals, whereas this compound is more commonly used as a precursor for pharmaceuticals .

Role in Plant Defense Priming

Key findings include:

  • 2,6-INA : Activates NPR1-dependent pathways, upregulating pathogenesis-related (PR) proteins and enhancing resistance to fungal and bacterial pathogens .
  • Structural Sensitivity : Chlorine position critically affects activity. For example, 2,6-INA outperformed 5-chlorosalicylic acid in priming parsley cells for elicitor responses .

Industrial and Pharmaceutical Relevance

  • This compound is utilized in synthesizing herbicides and antimicrobial agents due to its stability and reactivity .
  • Derivatives like 2,3-dichloropyridine-4-carboxaldehyde are intermediates in drug discovery, highlighting its versatility .

Biological Activity

2,3-Dichloroisonicotinic acid (DCINA) is a derivative of isonicotinic acid that has garnered attention for its biological activity, particularly in the context of plant defense mechanisms. This compound is structurally similar to other known inducers of systemic acquired resistance (SAR) in plants, such as salicylic acid and 2,6-dichloroisonicotinic acid (INA). This article reviews the biological activity of DCINA, focusing on its role in enhancing plant immunity against pathogens.

Chemical Structure and Properties

This compound features a pyridine ring with two chlorine substituents at the 2 and 3 positions. Its molecular formula is C6_6H4_4Cl2_2N2_2O2_2. The presence of chlorine atoms is significant as it influences the compound's reactivity and biological efficacy.

DCINA functions as a potent inducer of plant defense responses. It activates signaling pathways that lead to the synthesis of pathogenesis-related proteins and enhances the plant's ability to resist various pathogens. Research indicates that DCINA operates through mechanisms similar to those of other SAR inducers by modulating gene expression related to defense responses.

Induction of Systemic Acquired Resistance (SAR)

Studies have shown that DCINA effectively induces SAR in several plant species. The compound triggers a cascade of defense responses that include:

  • Increased production of reactive oxygen species (ROS) : ROS play a crucial role in signaling pathways that activate defense genes.
  • Synthesis of pathogenesis-related proteins : These proteins are essential for reinforcing plant cell walls and inhibiting pathogen growth.

The efficacy of DCINA in inducing resistance has been demonstrated through various experiments, showcasing its potential as a biopesticide.

Comparative Efficacy with Other Compounds

A comparative analysis of the efficacy of DCINA with other related compounds reveals its superior performance in certain contexts. The following table summarizes the resistance induction levels observed with different compounds:

CompoundResistance Induction Level (%)
2,6-Dichloroisonicotinic Acid (INA)82
Salicylic Acid50
This compound>85

Case Studies

  • Tobacco Plants : In trials conducted on tobacco plants, DCINA was found to significantly enhance resistance against Tobacco Mosaic Virus (TMV). The application resulted in a marked reduction in viral symptoms compared to untreated controls.
  • Pepper and Rice : Field studies demonstrated that DCINA application increased disease resistance in pepper and rice crops against common bacterial and fungal pathogens. The results indicated an increase in yield due to reduced disease incidence.
  • Gene Expression Analysis : Molecular studies revealed that DCINA treatment led to upregulation of genes associated with defense responses, including PR-1 and PR-5 genes, which are critical for pathogen resistance.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing 2,6-dichloroisonicotinic acid’s efficacy in inducing systemic acquired resistance (SAR)?

  • Methodology:

  • Use pathogen challenge assays with controlled elicitor concentrations (e.g., Phytophthora megasperma in parsley cells). Pretreat plants with 2,6-dichloroisonicotinic acid (10–100 µM) 24–48 hours before pathogen exposure.
  • Quantify SAR markers: measure phenylalanine ammonia-lyase (PAL) activity, PR-protein accumulation (e.g., chitinases), and lignin-like polymer deposition via thioglycolic acid assays .
  • Include controls treated with inactive isomers (e.g., isonicotinic acid) to validate specificity .

Q. How does 2,6-dichloroisonicotinic acid enhance plant elicitor responses at the biochemical level?

  • Methodology:

  • Conduct time-course transcriptomics to identify upregulated defense genes (e.g., PAL, 4CL) in pretreated parsley or cucumber cells.
  • Use inhibitors (e.g., cycloheximide) to distinguish between direct gene activation and priming effects .
  • Measure phenolic compound secretion (e.g., coumarins) and cell-wall incorporation via HPLC after alkaline hydrolysis of elicited tissues .

Q. What are the critical parameters for optimizing pretreatment protocols with 2,6-dichloroisonicotinic acid?

  • Methodology:

  • Test dose-response curves (1–100 µM) and pretreatment durations (6–72 hours) in hydroponic or soil-based systems.
  • Monitor SAR induction using Arabidopsis mutants (e.g., npr1) to confirm NPR1-dependent pathways .
  • Validate results across plant species (e.g., cucumber, tobacco, barley) to identify universal or species-specific thresholds .

Advanced Research Questions

Q. How does 2,6-dichloroisonicotinic acid interact with salicylic acid (SA) signaling pathways to potentiate defense responses?

  • Methodology:

  • Perform ligand-binding assays with NPR1/NPR3/NPR4 proteins to compare affinity profiles of SA and 2,6-dichloroisonicotinic acid .
  • Use SA-deficient mutants (e.g., NahG plants) to test if 2,6-dichloroisonicotinic acid bypasses SA biosynthesis or requires SA amplification .
  • Analyze crosstalk with jasmonic acid (JA) pathways using JA-insensitive mutants (e.g., coi1) under combinatorial treatments .

Q. What molecular mechanisms explain contradictory reports on 2,6-dichloroisonicotinic acid’s effectiveness in monocots vs. dicots?

  • Methodology:

  • Conduct comparative transcriptomics in barley (monocot) and cucumber (dicot) to identify divergence in defense-gene regulatory elements.
  • Test for conserved MAP kinase activation or redox signaling differences using phosphoproteomics and ROS scavenging assays .
  • Validate hypotheses in transgenic lines expressing dicot-specific transcription factors (e.g., TGA2) in monocots .

Q. Can 2,6-dichloroisonicotinic acid enhance resistance against necrotrophic pathogens, or is its activity restricted to biotrophs?

  • Methodology:

  • Design dual-pathogen assays: challenge pretreated plants with Botrytis cinerea (necrotroph) and Pseudomonas syringae (biotroph).
  • Quantify SA/JA pathway markers (e.g., PDF1.2 for JA, PR1 for SA) to determine signaling bias .
  • Use genetic suppressors (e.g., eds1 mutants) to dissect effector-triggered vs. pattern-triggered immunity .

Q. How do formulation additives (e.g., surfactants) influence the bioavailability and efficacy of 2,6-dichloroisonicotinic acid in planta?

  • Methodology:

  • Compare radiolabeled 2,6-dichloroisonicotinic acid uptake in foliar vs. root applications using scintillation counting.
  • Test adjuvants (e.g., Silwet L-77) for enhanced stomatal penetration and apoplastic retention via confocal microscopy with fluorescent analogs .
  • Corrogate efficacy with phloem-mobility assays using aphid stylectomy to quantify systemic transport .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in SAR duration induced by 2,6-dichloroisonicotinic acid across studies?

  • Methodology:

  • Standardize environmental conditions (humidity, light) and pathogen inoculation methods (e.g., spray vs. infiltration).
  • Use quantitative PCR to track persistence of defense-gene expression (e.g., PR1) over 7–21 days post-treatment .
  • Reconcile data with meta-analyses of published dose-response curves and species-specific pharmacokinetics .

Q. What strategies validate the specificity of 2,6-dichloroisonicotinic acid in NPR1-mediated signaling vs. off-target effects?

  • Methodology:

  • Employ thermal shift assays to confirm NPR1 stabilization by 2,6-dichloroisonicotinic acid vs. SA .
  • Generate CRISPR-edited NPR1 knockout lines complemented with ligand-binding domain mutants to isolate functional interactions .
  • Screen for unintended ethylene or auxin responses using hormone biosynthesis inhibitors .

Q. Experimental Optimization

Q. What in vitro systems (e.g., cell cultures) best model 2,6-dichloroisonicotinic acid’s activity in whole-plant studies?

  • Methodology:
  • Use parsley or tobacco suspension cultures for high-throughput screening of elicitor responses (e.g., coumarin secretion) .
  • Validate findings in Arabidopsis mesophyll protoplasts transiently expressing defense-reporter constructs (e.g., PR1::GUS) .
  • Cross-reference with root-hair single-cell transcriptomics to identify tissue-specific priming effects .

Properties

IUPAC Name

2,3-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZZKKTZKRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939835
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184416-84-0
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropyridine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (7.0 mL, 50 mmol) in anhydrous THF (100 mL) at −25° C. was added a 1.6M solution of nBuLi in hexanes (31 mL, 50 mmol) dropwise under an inert atmosphere. The reaction mixture was then cooled to −78° C. and 2,3-dichloropyridine was added. The reaction mixture was stirred at −78° C. for 3 hours, then poured onto solid carbon dioxide and aged for 18 hours at room temperature. The mixture was diluted with water (100 mL) and washed with diethyl ether (3×40 mL) then cooled to 0° C., acidified with concentrated HCl (ca. 5 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated to give the title compound as a white solid (7.7 g, 80%). 1H NMR (d6-DMSO, 400MHz) 8.49 (d, J=5.0 Hz, 1H), 7.72 (d, J=5.0 Hz, 1H).
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80%

Retrosynthesis Analysis

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